molecular formula C6H6N4O B590985 3-Amino-5-methoxypyrazine-2-carbonitrile CAS No. 135291-84-8

3-Amino-5-methoxypyrazine-2-carbonitrile

Cat. No.: B590985
CAS No.: 135291-84-8
M. Wt: 150.141
InChI Key: OLQYDUAWXZYCHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-5-methoxypyrazine-2-carbonitrile is a heterocyclic compound featuring a pyrazine core substituted with amino (−NH₂), methoxy (−OCH₃), and cyano (−CN) groups. Its molecular formula is C₆H₆N₄O, with a molecular weight of 150.14 g/mol. The methoxy group at position 5 distinguishes it from other pyrazine carbonitriles, influencing its electronic properties, solubility, and reactivity.

  • Multi-component reactions (e.g., hydrazine hydrate, aldehydes, and malononitrile) .
  • Functional group transformations, such as nitrile introduction via cyanation reactions .

Properties

CAS No.

135291-84-8

Molecular Formula

C6H6N4O

Molecular Weight

150.141

IUPAC Name

3-amino-5-methoxypyrazine-2-carbonitrile

InChI

InChI=1S/C6H6N4O/c1-11-5-3-9-4(2-7)6(8)10-5/h3H,1H3,(H2,8,10)

InChI Key

OLQYDUAWXZYCHI-UHFFFAOYSA-N

SMILES

COC1=CN=C(C(=N1)N)C#N

Synonyms

Pyrazinecarbonitrile, 3-amino-5-methoxy- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

Below is a comparative analysis of 3-amino-5-methoxypyrazine-2-carbonitrile with structurally related compounds:

Compound Substituents Key Properties/Applications References
3-Amino-5-methylpyrazine-2-carbonitrile −CH₃ (methyl) at position 5 - Higher lipophilicity than methoxy analog.
- Used in kinase inhibitor research .
3-Chloropyrazine-2-carbonitrile −Cl (chloro) at position 3 - Electron-withdrawing group enhances electrophilicity.
- Intermediate in agrochemicals .
6-Amino-4-arylpyrano[2,3-c]pyrazole-5-carbonitriles Pyranopyrazole fused ring - Broader π-conjugation enhances fluorescence.
- Anticancer and antimicrobial activity .
5-Amino-2-methyloxazole-4-carbonitrile Oxazole core with −CN and −CH₃ - Distinct heterocyclic scaffold.
- Hazard profile includes H302 (harmful if swallowed) .
Fipronil (5-amino-1-arylpyrazole-3-carbonitrile) Pyrazole core with −CF₃ and −Cl - Broad-spectrum insecticide.
- Acts as a GABA receptor antagonist .

Electronic and Solubility Effects

  • Methoxy vs. Methyl: The −OCH₃ group in this compound is electron-donating, increasing solubility in polar solvents compared to the −CH₃ analog. This property may enhance bioavailability in aqueous biological systems .
  • Chloro vs. Cyano: Chlorine substituents (e.g., in 3-chloropyrazine-2-carbonitrile) reduce basicity but improve stability under acidic conditions, making them suitable for agrochemical formulations .

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